1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

説明

BenchChem offers high-quality 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

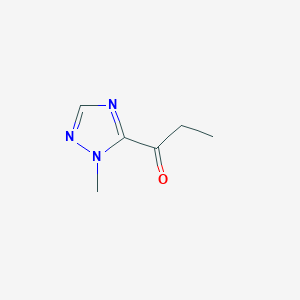

1-(2-methyl-1,2,4-triazol-3-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-5(10)6-7-4-8-9(6)2/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIBEJSJURTLIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=NC=NN1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566404 |

Source

|

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153334-14-6 |

Source

|

| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route and predicted characterization data for the novel heterocyclic compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone. Given the limited availability of published data for this specific molecule, this document outlines a scientifically plausible approach to its synthesis based on established methodologies for 1,2,4-triazole formation. Furthermore, it presents predicted analytical data to aid in the identification and characterization of the target compound.

Physicochemical Properties

The fundamental physicochemical properties of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone are summarized in the table below. These have been compiled from available chemical databases.

| Property | Value | Reference |

| CAS Number | 153334-14-6 | [1][2] |

| Molecular Formula | C₆H₉N₃O | [1][2] |

| Molecular Weight | 139.16 g/mol | [1][3] |

| Appearance | Solid (predicted) | [1] |

| SMILES String | CCC(=O)c1ncnn1C | [1] |

| InChI Key | WYIBEJSJURTLIG-UHFFFAOYSA-N | [1] |

Proposed Synthesis

A viable synthetic pathway for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone is proposed, commencing with the generation of a reactive imidoyl chloride intermediate, followed by cyclization with methylhydrazine. This method is a modification of established procedures for the synthesis of 1,5-disubstituted-1,2,4-triazoles.

Step 1: Synthesis of N-(1-chloropropylidene)propanamide

-

To a stirred solution of propionamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of amide) under a nitrogen atmosphere, slowly add oxalyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude propanimidoyl chloride.

-

The crude intermediate is immediately redissolved in anhydrous DCM, and propionyl chloride (1.1 eq) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for an additional 4-6 hours.

-

The solvent is evaporated in vacuo to yield the crude N-(1-chloropropylidene)propanamide, which is used in the next step without further purification.

Step 2: Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone

-

The crude N-(1-chloropropylidene)propanamide from the previous step is dissolved in a suitable solvent such as ethanol or isopropanol.

-

Methylhydrazine (2.0 eq) is added dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

The reaction mixture is then heated to reflux for 6-8 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic and spectrometric data for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone. These predictions are based on the analysis of structurally similar compounds.

| 1H NMR (Predicted, 400 MHz, CDCl3) | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.0-8.2 | s |

| ~4.0-4.2 | s |

| ~2.9-3.1 | q |

| ~1.1-1.3 | t |

| 13C NMR (Predicted, 100 MHz, CDCl3) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~190-195 | C =O |

| ~155-160 | C -Propanone (triazole) |

| ~145-150 | C -H (triazole) |

| ~35-40 | N-C H₃ |

| ~30-35 | C H₂CH₃ |

| ~8-12 | CH₂C H₃ |

| Predicted IR Absorption Bands | |

| Wavenumber (cm-1) | Assignment |

| ~3100-3150 | C-H stretch (triazole ring) |

| ~2950-3000 | C-H stretch (aliphatic) |

| ~1700-1720 | C=O stretch (ketone) |

| ~1500-1550 | C=N stretch (triazole ring) |

| ~1400-1450 | N-N stretch (triazole ring) |

| Predicted Mass Spectrometry Data | |

| m/z | Assignment |

| 139.07 | [M]⁺ (Molecular Ion) |

| 110.06 | [M - C₂H₅]⁺ |

| 82.05 | [M - C₂H₅CO]⁺ |

| 55.03 | [C₂H₅CO]⁺ |

Logical Relationships in Characterization

The interplay between different analytical techniques is crucial for the unambiguous identification of the synthesized compound.

This guide provides a foundational framework for the synthesis and characterization of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone. Researchers are encouraged to adapt and optimize the proposed protocols based on laboratory-specific conditions and available instrumentation. The predicted characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physicochemical properties of the heterocyclic compound 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone. The 1,2,4-triazole moiety is a significant pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the physicochemical characteristics of novel triazole derivatives is fundamental for their development as potential drug candidates, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME).

This document summarizes the available data for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, provides detailed experimental protocols for the determination of key physicochemical parameters, and visualizes relevant workflows and a potential biological mechanism of action.

Physicochemical Properties

Quantitative data for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is limited in publicly available literature. The following table summarizes the currently accessible information.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃O | Sigma-Aldrich[3], CP Lab Safety[4] |

| Molecular Weight | 139.16 g/mol | Sigma-Aldrich[3], Moldb[5] |

| CAS Number | 153334-14-6 | Sigma-Aldrich[3], CP Lab Safety[4] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols for Physicochemical Property Determination

Due to the absence of published experimental data for several key physicochemical properties of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, this section provides detailed, standardized protocols for their determination.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor. The sample is positioned adjacent to the temperature sensor to ensure accurate measurement.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Range: The melting point is reported as the range between T1 and T2. A narrow range is indicative of high purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.

-

Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.

-

Observation: As the liquid's boiling point is reached, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is then discontinued.

-

Recording: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be used, typically including water, ethanol, acetone, dichloromethane, and hexane. For ionizable compounds, aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH) are also used.

-

Procedure:

-

Approximately 10 mg of the solid compound is placed in a small test tube.

-

The solvent is added dropwise, with vigorous shaking after each addition, up to a total volume of 1 mL.

-

The mixture is observed to determine if the solid dissolves completely.

-

-

Reporting: Solubility is typically reported qualitatively as "soluble," "sparingly soluble," or "insoluble" in the respective solvents. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the saturated solution.

pKa Determination

The pKa is a measure of the acidity of a compound. It is the negative logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of a basic or acidic functionality is being determined.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the compound has been neutralized.

logP Determination

The partition coefficient (P) is a measure of the lipophilicity of a compound, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. The logarithm of this ratio is the logP.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added.

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is then the base-10 logarithm of P.

Visualizations

Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the key physicochemical properties of a novel compound like 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone.

Caption: A logical workflow for the physicochemical characterization of a synthesized compound.

Potential Biological Signaling Pathway

While the specific biological target of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is unknown, many 1,2,4-triazole derivatives are known to exhibit antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] The following diagram illustrates this mechanism of action.

Caption: Inhibition of ergosterol biosynthesis by a 1,2,4-triazole derivative.

Conclusion

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is a simple triazole derivative for which comprehensive physicochemical data is not yet publicly available. This guide has presented the known properties and provided detailed, standard experimental protocols for the determination of its melting point, boiling point, solubility, pKa, and logP. These parameters are critical for the evaluation of its potential as a lead compound in drug discovery. The provided workflow and potential mechanism of action diagrams serve as a guide for further research and development of this and related compounds. Further experimental investigation is required to fully characterize this molecule and explore its biological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone AldrichCPR 153334-14-6 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 153334-14-6 | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)propan-1-one - Moldb [moldb.com]

An In-depth Technical Guide on 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone (CAS 153334-14-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is limited. This guide provides a comprehensive overview of the 1,2,4-triazole class of compounds, into which the subject molecule falls, and presents the available data for the specific substance. The experimental protocols and pathways described are based on general methodologies for this chemical family and should be adapted and validated for the specific compound.

Introduction to 1,2,4-Triazoles

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including antifungal (e.g., fluconazole), antiviral (e.g., ribavirin), anticancer (e.g., anastrozole), and anti-inflammatory properties.[1][2][3][4][5] The diverse biological profiles of 1,2,4-triazole derivatives make them a subject of significant interest in medicinal chemistry and drug discovery.[1][2][3][4][5]

Physicochemical Properties of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

| Property | Value | Source |

| CAS Number | 153334-14-6 | [6][7][8] |

| Molecular Formula | C6H9N3O | [6][7][8] |

| Molecular Weight | 139.16 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Purity | Typically ≥95% (as supplied for research) | [6] |

| SMILES String | CCC(=O)c1ncnn1C | [7] |

| InChI Key | WYIBEJSJURTLIG-UHFFFAOYSA-N | [7] |

Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

A specific, validated experimental protocol for the synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is not available in the cited literature. However, a plausible synthetic route can be proposed based on general methods for the synthesis of substituted 1,2,4-triazoles.

Proposed Synthetic Pathway

A common approach to substituted 1,2,4-triazoles involves the cyclization of appropriate precursors. For the target molecule, a potential route could involve the acylation of a 1-methyl-1H-1,2,4-triazole intermediate. The synthesis of the core 1-methyl-1,2,4-triazole can be achieved through the regioselective alkylation of 1H-1,2,4-triazole.

A patent for a related compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, describes a multi-step synthesis starting from 1,2,4-triazole.[9] This involves the methylation of the triazole ring, followed by protection and functionalization at other positions.[9]

The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted 1,2,4-triazole like the target compound.

General Experimental Protocol for N-Alkylation of 1,2,4-Triazole

This is a generalized protocol and requires optimization for the specific synthesis.

-

Reaction Setup: To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, NaH).

-

Addition of Alkylating Agent: Slowly add the methylating agent (e.g., methyl iodide, dimethyl sulfate) to the reaction mixture at a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove inorganic salts.

-

Purification: Purify the resulting 1-methyl-1H-1,2,4-triazole by distillation or column chromatography.

Analytical Characterization

While specific spectral data for this compound are not publicly available, standard analytical techniques would be employed for its characterization.

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the proton and carbon framework. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyl, C=N). |

Biological Activity and Mechanism of Action

There are no specific biological studies reported for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone. However, the broader class of 1,2,4-triazoles is known to exhibit a wide range of biological activities. A notable example is Talazoparib (BMN 673), a potent PARP-1/2 inhibitor used in cancer therapy, which contains a 1-methyl-1H-1,2,4-triazol-5-yl moiety.[10] This suggests that compounds with this substructure have the potential to interact with biological targets.

A related compound, 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine, has been investigated for potential antifungal, antibacterial, and anticancer properties.[11]

General Biological Screening Workflow

For a novel compound like 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, a typical initial biological screening workflow would involve several stages to identify potential therapeutic applications.

Conclusion

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is a heterocyclic compound belonging to the pharmacologically significant 1,2,4-triazole class. While specific experimental data on its synthesis, characterization, and biological activity are scarce in the public domain, its structural similarity to known bioactive molecules suggests it may be a valuable building block for the development of new therapeutic agents. Further research is required to fully elucidate its chemical and biological properties. Researchers working with this compound should undertake thorough in-house analysis to confirm its identity and purity before use in experimental studies.

References

- 1. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 3. chemmethod.com [chemmethod.com]

- 4. mdpi.com [mdpi.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]

- 10. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buy 2-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine | 1015846-29-3 [smolecule.com]

Biological Activity Screening of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is limited. This guide provides a comprehensive overview of the typical biological activities associated with the 1,2,4-triazole scaffold, drawing on research of structurally related compounds. The experimental protocols and data presented herein are representative examples and should be adapted for specific research needs.

Introduction to 1,2,4-Triazoles

The 1,2,4-triazole ring is a crucial pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a bioisostere for amide, ester, and carboxylic acid groups, allowing for diverse biological interactions.[2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties.[2][3][4] Given the prevalence of this scaffold in established drugs, novel 1,2,4-triazole derivatives such as 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone are promising candidates for biological activity screening.

Potential Biological Activities and Screening Strategies

Based on the known activities of the 1,2,4-triazole class, a screening cascade for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone would logically investigate its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Many clinically used antifungal agents, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.[3] This scaffold is known to inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.[5] Similarly, various 1,2,4-triazole derivatives have shown potent antibacterial activity against a range of pathogens.[2]

Anticancer Activity

The 1,2,4-triazole moiety is present in anticancer drugs like anastrozole and letrozole, which are aromatase inhibitors used in the treatment of breast cancer.[1] Other derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines through various mechanisms, including tubulin polymerization inhibition.[6]

Anti-inflammatory Activity

Certain 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory properties.[1][7] The mechanism of action can involve the inhibition of inflammatory mediators like prostaglandins and cytokines.

Experimental Protocols

Detailed methodologies for preliminary in vitro screening are provided below.

Antimicrobial Susceptibility Testing

3.1.1. Broth Microdilution Assay (for Minimum Inhibitory Concentration - MIC)

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a solvent control (microorganism with the highest concentration of the solvent used). A standard antibiotic/antifungal drug (e.g., ciprofloxacin, fluconazole) should also be tested as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiproliferative Assay

3.2.1. MTT Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

Quantitative data from biological screening should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical In Vitro Biological Activity of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

| Assay Type | Target Organism/Cell Line | Parameter | Result | Positive Control | Control Result |

| Antibacterial | Staphylococcus aureus (ATCC 29213) | MIC (µg/mL) | 64 | Ciprofloxacin | 0.5 |

| Escherichia coli (ATCC 25922) | MIC (µg/mL) | >128 | Ciprofloxacin | 1 | |

| Antifungal | Candida albicans (ATCC 90028) | MIC (µg/mL) | 32 | Fluconazole | 2 |

| Antiproliferative | MCF-7 (Human Breast Adenocarcinoma) | IC50 (µM) | 45.2 | Doxorubicin | 0.8 |

| A549 (Human Lung Carcinoma) | IC50 (µM) | 78.5 | Doxorubicin | 1.2 |

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for an anticancer 1,2,4-triazole derivative targeting the PI3K/Akt signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of the PI3K/Akt pathway by a 1,2,4-triazole derivative.

Experimental Workflow

The diagram below outlines a typical workflow for the initial biological screening of a novel compound.

Caption: General workflow for biological activity screening of a novel chemical entity.

References

- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

A Preliminary In Vitro Evaluation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone is a commercially available reagent intended for early-stage research.[1] To date, there is a lack of published data regarding its specific biological activities. This document, therefore, presents a hypothetical in vitro evaluation based on the well-documented activities of the broader 1,2,4-triazole class of compounds, providing a representative technical guide for its potential preliminary assessment.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antifungal, anticancer, antimicrobial, and anticonvulsant activities.[2][3][4][5] This whitepaper outlines a prospective preliminary in vitro evaluation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone (referred to herein as Compound X) to assess its potential as a therapeutic agent.

Chemical Properties of Compound X

| Property | Value |

| Molecular Formula | C₆H₉N₃O |

| Molecular Weight | 139.16 g/mol |

| CAS Number | 153334-14-6[6] |

| SMILES String | CCC(=O)c1ncnn1C |

| InChI Key | WYIBEJSJURTLIG-UHFFFAOYSA-N |

Hypothetical In Vitro Evaluation

Given the prevalence of antifungal and anticancer activities within the 1,2,4-triazole family, a primary in vitro screening of Compound X would logically focus on these two areas.[2]

Anticancer Activity: Cytotoxicity Screening

A fundamental first step in assessing anticancer potential is to determine a compound's cytotoxicity against various cancer cell lines.

The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a drug required for 50% inhibition of cell viability in vitro.[2] The following table presents hypothetical IC₅₀ values for Compound X against a panel of human cancer cell lines compared to a standard chemotherapeutic agent, Doxorubicin.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound X | MCF-7 (Breast) | 45.2 ± 3.1 |

| PC3 (Prostate) | 62.8 ± 4.5 | |

| HCT-116 (Colon) | 51.5 ± 2.9 | |

| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |

| PC3 (Prostate) | 1.2 ± 0.2 | |

| HCT-116 (Colon) | 0.9 ± 0.1 |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[2]

-

Cell Seeding: Cancer cells (MCF-7, PC3, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are treated with serial dilutions of Compound X (e.g., 0.1 to 100 µM) and the positive control (Doxorubicin) for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

-

Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

- 1. Sigma Aldrich 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone: A Novel Heterocyclic Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its metabolic stability and ability to engage in crucial hydrogen bonding interactions with biological targets. This technical guide explores the potential of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone as a novel core structure for the development of new therapeutics, particularly in the realms of oncology and infectious diseases.

Introduction

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. The 1,2,4-triazole ring system is of particular interest due to its presence in numerous approved drugs with a broad range of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer effects. The unique electronic properties and synthetic tractability of the 1,2,4-triazole nucleus make it an attractive starting point for the design of novel bioactive molecules. This guide focuses on the specific scaffold, 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone, outlining its synthetic pathways, potential biological activities based on related structures, and detailed experimental protocols for its evaluation.

Synthesis and Characterization

While a specific, documented synthesis for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone is not extensively reported, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of ketones from carboxylic acid derivatives, most notably the Weinreb-Nahm ketone synthesis.[1][2][3][4][5] This approach offers high yields and avoids the over-addition often encountered with more reactive organometallic reagents.

An alternative, more direct approach involves the acylation of 1-methyl-1H-1,2,4-triazole with propanoyl chloride. However, this method may present challenges with regioselectivity.

Proposed Synthetic Protocol: Weinreb-Nahm Ketone Synthesis

This multi-step protocol is designed to provide a clear and reproducible method for the synthesis of the title compound.

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

A practical procedure for the methylation of 1H-1,2,4-triazole involves its conversion to the sodium salt followed by reaction with an alkylating agent like iodomethane.

-

Materials: 1H-1,2,4-triazole, Sodium methoxide, Methanol, Iodomethane.

-

Procedure:

-

Dissolve 1H-1,2,4-triazole in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise at 0°C.

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C and add iodomethane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., chloroform) and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-methyl-1H-1,2,4-triazole.

-

Step 2: Synthesis of N-methoxy-N-methyl-1-methyl-1H-1,2,4-triazole-5-carboxamide (Weinreb Amide)

-

Materials: 1-Methyl-1H-1,2,4-triazole-5-carboxylic acid, Oxalyl chloride, Dichloromethane (DCM), N,O-Dimethylhydroxylamine hydrochloride, Triethylamine.

-

Procedure:

-

Suspend 1-methyl-1H-1,2,4-triazole-5-carboxylic acid in anhydrous DCM.

-

Add oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the acid chloride.

-

Dissolve the acid chloride in anhydrous DCM and cool to 0°C.

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride and triethylamine in DCM.

-

Add the solution from step 6 to the acid chloride solution dropwise at 0°C.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Weinreb amide.

-

Step 3: Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone

-

Materials: N-methoxy-N-methyl-1-methyl-1H-1,2,4-triazole-5-carboxamide, Ethylmagnesium bromide (Grignard reagent), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool to 0°C under an inert atmosphere.

-

Add ethylmagnesium bromide solution dropwise.

-

Stir the reaction at 0°C for 2 hours.

-

Quench the reaction by slow addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Potential Biological Activities and Data

Based on extensive research into 1,2,4-triazole derivatives, the 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone scaffold is anticipated to exhibit significant biological activities, primarily as an anticancer and antifungal agent. The following tables summarize quantitative data from studies on structurally related 1,2,4-triazole compounds.

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[6][7][8][9][10] The proposed mechanisms often involve the inhibition of key enzymes in cancer progression, such as kinases (e.g., EGFR, BRAF), tubulin polymerization, and aromatase.[6][11]

Table 1: In Vitro Anticancer Activity of Representative 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 8c | - | EGFR Inhibition | 3.6 | [6] |

| 8c | - | BRAF Inhibition | Potent | [6] |

| 8d | - | BRAF Inhibition | Potent | [6] |

| 4g | HT-29 (Colon) | MTT | 12.69 ± 7.14 | [8] |

| 4b | CaCo2 (Colon) | MTT | 26.15 | [8] |

| 15 | MDA-MB-231 (Breast) | MTT | 3.48 | [10] |

| 20 | MDA-MB-231 (Breast) | MTT | 5.95 | [10] |

Antifungal Activity

The 1,2,4-triazole core is a well-established pharmacophore in antifungal drugs.[12][13][14] The primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[11][14][15][16][17]

Table 2: In Vitro Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | Assay Type | MIC (µg/mL) | Reference |

| 23f | C. albicans | Broth Microdilution | 6.25 | [15] |

| 23j | C. albicans | Broth Microdilution | 6.25 | [15] |

| 7 | C. neoformans | Broth Microdilution | 0.0156 | [18] |

| 21 | C. neoformans | Broth Microdilution | 0.0156 | [18] |

| 5b2 | S. sclerotiorum | - | EC50: 0.12 mg/L | [19] |

Experimental Protocols

To facilitate the biological evaluation of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone and its derivatives, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][20][21]

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol, DMSO)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal strains.[12][13][19][22][23]

-

Materials:

-

96-well microtiter plates

-

Fungal strains

-

RPMI-1640 medium

-

Test compound (dissolved in DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer or microplate reader

-

-

Protocol:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 cells/mL).

-

Add the fungal inoculum to each well containing the diluted compound.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

-

Signaling Pathways

The biological effects of 1,2,4-triazole derivatives are mediated through their interaction with specific cellular signaling pathways.

Anticancer Signaling Pathway

Many 1,2,4-triazole-based anticancer agents function by inhibiting key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, which control cell proliferation, survival, and angiogenesis.[11][24][25]

Antifungal Mechanism of Action

The primary antifungal mechanism of 1,2,4-triazoles is the disruption of the fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[11][16][17]

Conclusion

The 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone scaffold represents a promising starting point for the development of novel therapeutic agents. Its structural similarity to known bioactive 1,2,4-triazole derivatives suggests a strong potential for potent anticancer and antifungal activities. This technical guide provides a comprehensive overview of a plausible synthetic route, potential biological activities with supporting data from related compounds, and detailed experimental protocols to facilitate further research and development of this novel heterocyclic core. The exploration of this and similar scaffolds is crucial for the continued discovery of new and effective treatments for cancer and infectious diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 4. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]

- 5. Weinreb Ketone Synthesis [organic-chemistry.org]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. benchchem.com [benchchem.com]

- 15. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. isres.org [isres.org]

- 17. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. ijmtlm.org [ijmtlm.org]

Therapeutic Potential of N-Substituted 1,2,4-Triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs. Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and dipole character—allow it to serve as a versatile pharmacophore, interacting with a wide array of biological targets.[1][2] Consequently, derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory effects.[3][4]

This technical guide explores the therapeutic potential of N-substituted 1,2,4-triazole derivatives, with a conceptual focus on 1-methyl-1H-1,2,4-triazole variants. While specific public data on 1-methyl derivatives is limited, the extensive research on analogous N1-substituted compounds provides a robust framework for understanding their potential mechanisms of action, guiding synthetic strategies, and designing effective biological evaluations.

General Synthesis and Derivatization

The synthesis of the 1,2,4-triazole core and its subsequent N-alkylation is a well-established process in organic chemistry. A common pathway involves the cyclization of key intermediates, followed by substitution to introduce the desired alkyl group, such as a methyl group, at the N1 position. Further modifications at other positions on the triazole ring allow for the creation of diverse chemical libraries for screening.

Antifungal Activity

The most prominent therapeutic application of N-substituted triazoles is in the treatment of fungal infections. Marketed drugs like Fluconazole and Itraconazole are staples in antifungal therapy.

Mechanism of Action

Triazole antifungals function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for the biosynthesis of ergosterol, the primary sterol component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors, which alters membrane fluidity and function, ultimately arresting fungal growth.[7][8]

Quantitative Data: Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative N-substituted 1,2,4-triazole derivatives against various fungal pathogens.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Quinoline-benzothiazolyl-1,2,4-triazoles | Candida albicans | 6.25 | [1] |

| 1,2,4-Triazolo[3,4-b][6][7][9]thiadiazines | Aspergillus niger | 100 | [1] |

| Theophylline-containing 1,2,3-triazoles | Candida albicans | 0.0156 | [10] |

| Diaryl sulfone-containing 1,2,3-triazoles | Candida albicans | 25 | [10] |

| *Note: Data for 1,2,3-triazoles included to show broader azole scaffold activity. |

Anticancer Activity

Numerous 1,2,4-triazole derivatives have been investigated for their antiproliferative effects against a range of human cancer cell lines.[11] The structural versatility of the triazole scaffold allows it to be tailored to inhibit various cancer-related targets.

Mechanisms of Action

Several mechanisms have been proposed for the anticancer activity of triazole derivatives:

-

Aromatase Inhibition: Drugs like Letrozole and Anastrozole, which contain a 1,2,4-triazole ring, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[12]

-

Enzyme Inhibition: Certain derivatives have shown inhibitory activity against key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[13]

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]

Quantitative Data: In Vitro Cytotoxicity

The table below presents the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for various 1,2,4-triazole derivatives against human cancer cell lines.

| Compound Series | Cancer Cell Line | Activity | Value (µM) | Reference |

| 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones | HeLa (Cervical) | IC50 | < 12 | [14] |

| Thiazolo[3,2-b][5][6][7]-triazoles (Compound 14d) | Renal Cancer Subpanel | GI50 | 6.99 (Selectivity Ratio) | [13] |

| Thiazolo[3,2-b][5][6][7]-triazoles (Compound 14d) | EGFR Inhibition | IC50 | 0.11 | [13] |

| Etodolac-1,2,4-triazole Hybrids | Various | IC50 | 0 - 50 | [15] |

Antibacterial Activity

Hybrid molecules incorporating a 1,2,4-triazole moiety with other known antibacterial pharmacophores, such as fluoroquinolones, have shown significant potential, particularly against resistant bacterial strains.[16][17]

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against bacterial pathogens.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Nalidixic acid-based azomethines | Pseudomonas aeruginosa | 16 | [17] |

| Phenylpiperazine-triazole-fluoroquinolone hybrids | Various Strains | 0.125 - 64 | [17] |

| 1,2,4-Triazolo[3,4-b][6][7][9]thiadiazines | Escherichia coli | 3.125 | [1] |

| 1,2,4-Triazolo[3,4-b][6][7][9]thiadiazines | Pseudomonas aeruginosa | 3.125 | [1] |

| 4-Amino-5-sulfanyl-4H-1,2,4-triazole Schiff Bases | Staphylococcus aureus | Same as Ceftriaxone | [18] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of novel chemical entities. Below are representative protocols for the synthesis and biological testing of 1,2,4-triazole derivatives.

Protocol 1: General Synthesis of a 4,5-Disubstituted-1,2,4-triazole-3-thione

This protocol is a generalized procedure based on common synthetic routes.[4][19]

-

Step 1: Formation of Hydrazide. A substituted carboxylic acid (1.0 eq) is refluxed with an excess of hydrazine hydrate (5.0 eq) in ethanol for 6-8 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting solid hydrazide is washed with cold water and dried.

-

Step 2: Formation of Thiosemicarbazide. The hydrazide (1.0 eq) is dissolved in ethanol, and an equimolar amount of a substituted isothiocyanate (1.0 eq) is added. The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

-

Step 3: Cyclization. The thiosemicarbazide (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2N, 10 volumes). The mixture is refluxed for 6-8 hours until the evolution of H₂S gas ceases. The solution is then cooled to room temperature and acidified to pH 5-6 with dilute HCl. The precipitate formed is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure 1,2,4-triazole-3-thione derivative.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.[12][14]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium. 100 µL of these dilutions are added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Control wells receive medium with DMSO only. Plates are incubated for an additional 48-72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[16][18]

-

Inoculum Preparation: A suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

-

Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control (microorganism, no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., Ceftriaxone, Fluconazole) is also tested as a reference.

-

Incubation: Plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Drug Discovery and Development Workflow

The path from initial synthesis to a potential drug candidate is a multistage process. It involves a logical progression of screening and evaluation to identify compounds with the most promising therapeutic profiles.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticancer Activity and Molecular Modeling Studies of 1,2,4-Triazole Derivatives as EGFR Inhibitors | Faculty of Pharmacy [b.aun.edu.eg]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 19. chemmethod.com [chemmethod.com]

A Technical Guide to the Structural Elucidation of Novel 1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1] The precise determination of the three-dimensional structure of novel 1,2,4-triazole derivatives is paramount for understanding structure-activity relationships (SAR), optimizing drug design, and securing intellectual property. This guide provides an in-depth overview of the key analytical techniques and experimental protocols for the unambiguous structural elucidation of these important heterocyclic compounds.

Comparative Analysis of Structural Elucidation Techniques

A multi-faceted approach, combining spectroscopic and crystallographic techniques, is essential for the comprehensive characterization of novel 1,2,4-triazole compounds. While each method provides valuable information, single-crystal X-ray crystallography is considered the gold standard for definitive structural confirmation.[1]

| Technique | Information Provided | Advantages | Limitations |

| ¹H and ¹³C NMR Spectroscopy | Connectivity of atoms, chemical environment of protons and carbons, stereochemistry.[2] | Provides detailed information about the molecule's carbon-hydrogen framework in solution. Essential for confirming the presence of the triazole ring and its substituents. | Does not provide definitive information on the three-dimensional arrangement of atoms in the solid state. Tautomerism can sometimes complicate spectral interpretation.[2] |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, and fragmentation patterns.[3] | Confirms the molecular formula and can provide structural information through analysis of fragmentation pathways.[3] | Does not provide information on stereochemistry or the connectivity of atoms. Isomeric compounds can be difficult to distinguish. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Quick and simple method to identify characteristic vibrational frequencies of functional groups present in the molecule. | Provides limited information about the overall molecular structure. |

| Single-Crystal X-ray Crystallography | Precise three-dimensional atomic arrangement, bond lengths, bond angles, and absolute stereochemistry.[1] | Provides unambiguous and definitive structural proof.[1] Essential for understanding intermolecular interactions in the solid state. | Requires a high-quality single crystal of sufficient size, which can be challenging to obtain. The determined structure represents the solid-state conformation, which may differ from the solution conformation. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible data for structural elucidation.

Synthesis of a Novel 1,2,4-Triazole Derivative (General Procedure)

A common route for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors.

Materials:

-

Substituted acid hydrazide

-

Isothiocyanate derivative

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

A mixture of the appropriate acid hydrazide and isothiocyanate in ethanol is refluxed to yield the corresponding thiosemicarbazide.

-

The resulting thiosemicarbazide is then cyclized by refluxing with an aqueous solution of sodium hydroxide.

-

The reaction mixture is cooled and then acidified with hydrochloric acid to precipitate the 1,2,4-triazole-3-thiol derivative.

-

The crude product is filtered, washed with water, and purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: Bruker 400 MHz spectrometer or equivalent.[2]

Sample Preparation:

-

Dissolve 5-10 mg of the purified 1,2,4-triazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Acquire the spectrum at a proton frequency of 400 MHz.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[2]

¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 100 MHz.

-

Use proton decoupling to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[2]

Mass Spectrometry (MS)

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for these types of compounds.[4]

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

-

The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.[5]

Single-Crystal X-ray Crystallography

Crystal Growth:

-

Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a common method for growing single crystals.

-

Other techniques include vapor diffusion and cooling crystallization.

Data Collection:

-

A suitable single crystal is mounted on a goniometer.[6]

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[7]

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[6][7]

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Data Presentation

Table 1: Spectroscopic Data for a Representative 1,2,4-Triazole Derivative

| Technique | Observed Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, NH), 8.2-7.5 (m, 5H, Ar-H), 4.5 (s, 2H, CH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.0 (C=S), 150.0, 130.0, 129.5, 128.0 (Ar-C), 35.0 (CH₂) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₉H₉N₃S: 192.0589; found: 192.0592 |

Table 2: Crystallographic Data for a Representative 1,2,4-Triazole Derivative

| Parameter | Value |

| Empirical Formula | C₉H₈N₃S |

| Formula Weight | 191.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.147(2) |

| b (Å) | 7.918(2) |

| c (Å) | 25.77(5) |

| β (°) | 92.98(4) |

| Volume (ų) | 1658.8(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.532 |

| R-factor (%) | 4.5 |

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships in biological pathways and experimental procedures is crucial for a clear understanding.

Antifungal Mechanism of Action: Inhibition of CYP51

A primary mechanism of action for many 1,2,4-triazole-based antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][8] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[9][10] The N4 nitrogen of the 1,2,4-triazole ring coordinates to the heme iron atom in the active site of CYP51, blocking its function.[1] This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[1][9]

Anticancer Mechanisms of Action

1,2,4-triazole derivatives exhibit anticancer properties through diverse mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation and survival.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone and its Analogs

Executive Summary

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif is found in numerous compounds with diverse therapeutic applications, including antifungal, anticancer, anticonvulsant, and antiviral agents.[4] Its prevalence in medicinal chemistry stems from its favorable properties, such as metabolic stability, hydrogen bonding capability, and its ability to serve as a bioisostere for other functional groups.[4]

Potential Mechanisms of Action Based on Analogous Compounds

Based on the activities of other 1,2,4-triazole-containing molecules, several potential mechanisms of action can be hypothesized for 1-(1-Methyl-1H-1,2,4-triazol-5-YL)-1-propanone.

Antifungal Activity via Ergosterol Biosynthesis Inhibition

A prominent mechanism of action for many 1,2,4-triazole derivatives is the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane.

-

Signaling Pathway:

References

Identifying Protein Targets of 1,2,4-Triazole Ketones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to identify the protein targets of 1,2,4-triazole ketones, a class of compounds with significant therapeutic potential. This document details key experimental protocols, presents available quantitative data, and visualizes relevant biological pathways and experimental workflows to aid researchers in drug discovery and development.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide array of clinically approved drugs and investigational compounds. Its derivatives, including 1,2,4-triazole ketones, exhibit a broad spectrum of biological activities, such as anticancer, antifungal, antiviral, and anti-inflammatory properties. A critical step in the development of these compounds as therapeutic agents is the identification of their molecular targets, a process often referred to as target deconvolution. Understanding the protein-ligand interactions at a molecular level is paramount for elucidating the mechanism of action, predicting potential off-target effects, and guiding lead optimization efforts.

This guide focuses on the principal experimental and computational strategies for identifying the protein targets of 1,2,4-triazole ketones. We will delve into the practical aspects of these techniques, providing detailed protocols and summarizing key quantitative findings from the scientific literature.

Experimental Approaches for Target Identification

A variety of experimental techniques can be employed to identify the protein targets of small molecules like 1,2,4-triazole ketones. These methods can be broadly categorized into affinity-based, stability-based, and genetic approaches.

Affinity-Based Methods

Affinity-based methods rely on the specific binding interaction between the small molecule (ligand) and its protein target. The ligand is typically modified with a tag to facilitate the isolation of the ligand-protein complex from a complex biological sample, such as a cell lysate.

Affinity chromatography is a cornerstone technique for target identification.[1][2] In this approach, a 1,2,4-triazole ketone derivative is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a protein mixture. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The captured proteins are subsequently eluted and identified by mass spectrometry (MS).

Experimental Protocol: Affinity Chromatography Pull-Down Assay

-

Probe Synthesis: Synthesize a derivative of the 1,2,4-triazole ketone containing a linker arm with a reactive functional group suitable for immobilization (e.g., a primary amine or carboxylic acid).

-

Immobilization: Covalently attach the synthesized probe to a pre-activated solid support (e.g., NHS-activated sepharose beads) to create the affinity resin.

-

Cell Lysis: Prepare a cell lysate from the relevant cell line or tissue under non-denaturing conditions to preserve protein structure and interactions.

-

Incubation: Incubate the cell lysate with the affinity resin to allow for the binding of target proteins. A control experiment using beads without the immobilized compound should be run in parallel to identify non-specific binders.

-

Washing: Wash the resin extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the resin. This can be achieved by:

-

Competitive elution with an excess of the free 1,2,4-triazole ketone.

-

Changing the pH or ionic strength of the buffer.

-

Using a denaturing agent (e.g., SDS-PAGE loading buffer).

-

-

Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

Photoaffinity labeling is a powerful technique to covalently capture protein targets in their native cellular environment.[4] A 1,2,4-triazole ketone is derivatized with a photoreactive group (e.g., a benzophenone, aryl azide, or diazirine) and a reporter tag (e.g., biotin or a click chemistry handle like an alkyne).[2][5] Upon irradiation with UV light, the photoreactive group forms a highly reactive species that covalently crosslinks to nearby amino acid residues of the binding protein. The tagged proteins can then be enriched and identified.

Experimental Protocol: Photoaffinity Labeling

-

Probe Synthesis: Synthesize a photoaffinity probe by incorporating a photoreactive moiety and a reporter tag onto the 1,2,4-triazole ketone scaffold. The position of these modifications should be carefully chosen to minimize disruption of the protein-binding interaction.

-

Cell Treatment: Incubate live cells or cell lysates with the photoaffinity probe.

-

UV Irradiation: Expose the samples to UV light of a specific wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein(s).[6]

-